molecular formula C20H17BrN2O2 B2689374 1-benzyl-N-(4-bromo-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941953-64-6

1-benzyl-N-(4-bromo-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2689374
CAS No.: 941953-64-6
M. Wt: 397.272
InChI Key: DMSGKRKZTAHGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-N-(4-bromo-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a small molecule with a molecular formula of C20H17BrN2O2 and a molecular weight of 397.27 g/mol . This chemical entity features a dihydropyridinone core, a scaffold recognized in medicinal chemistry for its potential in diverse research applications . The compound's structure includes a benzyl group at the N-1 position and a substituted phenyl carboxamide at the 3-position, which may be of interest for structure-activity relationship (SAR) studies . Compounds based on similar N-benzyl dihydropyridinone frameworks have been investigated for various biological activities, suggesting this molecule could serve as a valuable intermediate or building block in the design of novel therapeutic agents . Researchers can utilize this compound as a standard in analytical studies or as a key starting material for the synthesis of more complex, target-oriented molecules. Available for research use only (RUO). This product is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-benzyl-N-(4-bromo-2-methylphenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2/c1-14-11-17(21)8-9-18(14)22-20(25)16-7-10-19(24)23(13-16)12-15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSGKRKZTAHGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-N-(4-bromo-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine core, followed by the introduction of the benzyl and bromo-methylphenyl groups. The reaction conditions usually require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining the quality of the final product .

Chemical Reactions Analysis

1-benzyl-N-(4-bromo-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine core to a pyridine derivative.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

1-benzyl-N-(4-bromo-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in developing new therapeutic agents for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-bromo-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Proteasome Inhibition
  • Compound 8 (): Exhibited inhibitory activity against T. cruzi proteasomes, attributed to the cyclopropylcarbamoyl group enhancing target binding through hydrophobic interactions .
Antimicrobial Activity
  • Sulfaguanidine Hybrid () : A pyridine-2-one derivative with a 4-methoxyphenyl group showed broad-spectrum antimicrobial activity, likely due to the electron-donating methoxy group stabilizing interactions with bacterial enzymes .
  • Target Compound : The electron-withdrawing bromo substituent may reduce antimicrobial efficacy compared to methoxy or nitro groups, but this requires experimental validation.

Physicochemical Properties

  • Lipophilicity : Bromine’s high molar refractivity and lipophilicity (compared to chlorine or nitro groups) may increase the target compound’s bioavailability but reduce aqueous solubility .
  • Crystallography : Structural revisions in analogs (e.g., aspernigrin A in ) highlight the necessity of X-ray crystallography or advanced NMR for confirming regiochemistry (e.g., 6-oxo vs. 4-oxo tautomers) .

Key Research Findings and Gaps

  • Proteasome Inhibitors: Pyridazinone and pyridinone scaffolds are established in anti-T. cruzi drug development, but bromine-substituted derivatives remain underexplored .
  • Antimicrobial Potential: Nitro and methoxy groups dominate antimicrobial analogs; bromine’s role is unclear .
  • Synthetic Challenges : Low yields (e.g., 23% for compound 8) suggest a need for improved coupling strategies or alternative activating agents .

Biological Activity

1-benzyl-N-(4-bromo-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including enzyme inhibition, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure

The compound can be characterized by its unique molecular structure, which includes a dihydropyridine core. The presence of a benzyl group and a bromo-substituted phenyl moiety contributes to its biological activity.

Enzyme Inhibition

Research indicates that derivatives of dihydropyridine compounds exhibit inhibitory activity against various enzymes, particularly monoamine oxidase (MAO) and cholinesterases (AChE and BChE).

  • Monoamine Oxidase Inhibition :
    Studies have shown that certain derivatives of dihydropyridine compounds can selectively inhibit MAO-A and MAO-B. For instance, compounds with specific substituents on the benzyl ring demonstrated IC50 values ranging from 1.38 µM to 2.48 µM against MAO-A, indicating potent activity suitable for treating depression and anxiety disorders .
  • Cholinesterase Inhibition :
    The compound's analogs were tested for their ability to inhibit AChE and BChE. While none showed significant AChE inhibition, several exhibited BChE inhibition rates around 55% at concentrations of 100 µM, suggesting potential applications in Alzheimer's disease treatment .

Cytotoxicity

Cytotoxicity assays using L929 cells revealed that many of the synthesized derivatives displayed no cytotoxic effects at concentrations that elicited enzyme inhibition. This is crucial for the therapeutic potential of these compounds, as it indicates a favorable safety profile .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the compound's structure affect its biological activity. For example:

  • Substituents such as bromine and methoxy groups on the benzyl ring significantly influence MAO inhibitory activity.
  • The presence of electron-withdrawing groups tends to enhance enzyme inhibition while maintaining low cytotoxicity levels.

Data Summary

CompoundTarget EnzymeIC50 (µM)Inhibition Rate (%)Cytotoxicity
1MAO-A1.38-No
2MAO-B2.48-No
3BChE-55No
4AChE--No

Case Studies

In a study focusing on the SAR of related compounds, several derivatives were synthesized and evaluated for their inhibitory effects on MAO and cholinesterases. The findings suggested that specific modifications could enhance selectivity towards MAO-A or MAO-B, providing insights into designing targeted therapies for neurodegenerative diseases .

Q & A

What are the key synthetic pathways for 1-benzyl-N-(4-bromo-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and how are intermediates characterized?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. For analogous dihydropyridine derivatives, a common approach includes:

  • Step 1: Formation of the pyridine core via Hantzsch-like cyclization using substituted acetoacetates, aldehydes, and ammonium acetate under reflux in acetic acid or n-butanol .
  • Step 2: Functionalization at the 3-position via carboxamide coupling, employing reagents like benzylamine derivatives and activating agents (e.g., trichloroisocyanuric acid for amide bond formation) .
  • Intermediates (e.g., 6-oxo-1,6-dihydropyridine precursors) are characterized using melting points, IR (to confirm carbonyl and amide stretches at ~1640–1680 cm⁻¹), and ¹H/¹³C-NMR (to verify regioselectivity and substituent integration) .

How can reaction conditions be optimized to enhance the yield of the target compound?

Level: Advanced
Methodological Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) improve solubility of brominated intermediates, while n-butanol may enhance cyclization efficiency by stabilizing intermediates via hydrogen bonding .
  • Catalyst Use: Potassium carbonate or sodium pivalate can accelerate amide coupling by deprotonating amines, as demonstrated in benzamide syntheses .
  • Temperature Control: Gradual heating (60–80°C) prevents decomposition of thermally sensitive intermediates like the 4-bromo-2-methylaniline moiety.
  • Purification: Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization in ethanol removes unreacted starting materials .

What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • IR Spectroscopy: Identifies key functional groups:
    • Amide C=O stretch (~1650–1680 cm⁻¹) .
    • Pyridinone C=O (~1700 cm⁻¹) .
  • ¹H-NMR: Key signals include:
    • Benzyl protons (δ 4.8–5.2 ppm, singlet).
    • Aromatic protons from the 4-bromo-2-methylphenyl group (δ 7.2–7.8 ppm, with splitting patterns indicating substitution) .
  • ¹³C-NMR: Confirms carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the dihydropyridine ring .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

How can computational modeling predict the compound’s interaction with biological targets?

Level: Advanced
Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). The bromophenyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic residues .
  • QSAR Analysis: Correlate electronic descriptors (e.g., Hammett σ values for the bromo substituent) with bioactivity data from analogous compounds to predict potency .
  • MD Simulations: Assess binding stability over time, focusing on the dihydropyridine ring’s conformational flexibility .

What strategies resolve contradictions in spectral data during structural elucidation?

Level: Advanced
Methodological Answer:

  • Cross-Validation: Combine multiple techniques (e.g., 2D NMR like HSQC/HMBC to assign ambiguous signals) .
  • Isotopic Labeling: Synthesize deuterated analogs to distinguish overlapping proton environments (e.g., benzyl vs. aromatic protons) .
  • Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereochemistry, though this requires high-purity samples .

How can regioselectivity challenges in the dihydropyridine ring formation be addressed?

Level: Advanced
Methodological Answer:

  • Substituent Effects: Electron-withdrawing groups (e.g., bromo) on the aryl ring direct cyclization to the 6-oxo position. Steric hindrance from the benzyl group favors 1,6-dihydropyridine over 1,4-isomers .
  • Reagent Modulation: Use of ammonium acetate instead of urea minimizes side reactions during cyclization .
  • Kinetic Control: Lower reaction temperatures (60°C) favor the thermodynamically less stable 1,6-dihydropyridine product .

What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Level: Advanced
Methodological Answer:

  • Enzyme Inhibition Assays: Target kinases (e.g., EGFR or MAPK) using fluorescence-based ADP-Glo™ kits, comparing IC₅₀ values to known inhibitors .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess selectivity and potency .
  • Metabolic Stability: Liver microsome assays (human or rodent) evaluate oxidative degradation pathways, with LC-MS tracking parent compound depletion .

How does the 4-bromo-2-methylphenyl substituent influence the compound’s physicochemical properties?

Level: Basic
Methodological Answer:

  • Lipophilicity: The bromine atom increases logP (measured via HPLC), enhancing membrane permeability .
  • Steric Effects: The 2-methyl group reduces rotational freedom, potentially stabilizing bioactive conformations .
  • Electronic Effects: Bromine’s inductive effect withdraws electron density, polarizing the carboxamide bond and affecting hydrogen-bonding capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.